(4-Fluoro-2-iodophenyl)methanamine hydrochloride
Description
(4-Fluoro-2-iodophenyl)methanamine hydrochloride is a halogenated aromatic amine characterized by a fluorine atom at the para position and an iodine atom at the ortho position on the phenyl ring, with a methanamine group (-CH2NH2) attached. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research applications. Its molecular formula is C7H8ClFIN (approximated from structural analogs in ), with a molecular weight of ~261.5 g/mol.
Properties
Molecular Formula |
C7H8ClFIN |
|---|---|
Molecular Weight |
287.50 g/mol |
IUPAC Name |
(4-fluoro-2-iodophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7FIN.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H |
InChI Key |
GLGGAWPRVWDDMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)I)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-2-iodophenyl)methanamine hydrochloride typically involves the halogenation of a phenylmethanamine derivativeSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors. The process is designed to ensure consistent quality and scalability, adhering to stringent safety and environmental regulations .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound is prone to nucleophilic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Typical reagents include nucleophiles like amines, thiols, and alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of substituted phenylmethanamine compounds .
Scientific Research Applications
(4-Fluoro-2-iodophenyl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes .
Mechanism of Action
The mechanism of action of (4-Fluoro-2-iodophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents | Key Features |
|---|---|---|---|---|
| (4-Fluoro-2-iodophenyl)methanamine HCl | C7H8ClFIN | ~261.5 | F (para), I (ortho) | Dual halogenation for electronic modulation |
| (3-Chloro-4-iodophenyl)methanamine HCl | C7H8Cl2IN | 303.96 | Cl (meta), I (para) | Adjacent halogens for steric effects |
| 1-(4-Fluorophenyl)methanamine HCl | C7H9ClFN | 177.61 | F (para) | Simplified structure for CNS targets |
| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl | C10H10Cl2N2S | 261.17 | Cl (para) | Heterocyclic scaffold for drug design |
Biological Activity
(4-Fluoro-2-iodophenyl)methanamine hydrochloride, with the CAS number 1256081-89-6, is a compound that has garnered attention in various fields of biological and medicinal research due to its unique chemical structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H8ClFIN, with a molecular weight of 287.5 g/mol. The compound features both fluorine and iodine atoms attached to a phenyl ring, which significantly influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS No. | 1256081-89-6 |
| Molecular Formula | C7H8ClFIN |
| Molecular Weight | 287.5 g/mol |
| Purity | 95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it can modulate the activity of various receptors and enzymes, leading to diverse biological effects. The exact pathways involved depend on the specific application context but may include:
- Receptor Binding : The compound can bind to neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.
- Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes involved in metabolic processes.
Pharmacological Applications
- Pharmaceutical Research : this compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow for modifications that enhance pharmacological profiles.
- Biotechnology : The compound plays a role in developing new biotechnological tools, particularly in chemical biology where understanding small molecule interactions is crucial.
- Medicinal Chemistry : It serves as a building block for designing new drugs with potential therapeutic effects, particularly in treating conditions like depression or anxiety, where modulation of neurotransmitter systems is beneficial.
Case Studies
Recent studies have highlighted the compound's potential in inhibiting specific protein kinases, which are critical in various signaling pathways:
- DYRK1A Inhibition : A study demonstrated that modifications of related compounds showed significant inhibitory effects on DYRK1A with IC50 values ranging from 35 nM to 206 nM, indicating strong potential for therapeutic applications in neurodegenerative diseases .
- Antimalarial Activity : Another research effort identified novel derivatives that exhibited potent antimalarial activity through the inhibition of dihydroorotate dehydrogenase (DHODH), suggesting that similar halogenated compounds might also possess useful antimalarial properties .
Comparative Analysis
When compared with similar compounds, this compound shows distinct advantages due to its halogen substitutions:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 1-(4-Fluorophenyl)methanamine | Lacks iodine; potentially less reactive | Moderate |
| 1-(4-Iodophenyl)methanamine | Lacks fluorine; may affect pharmacokinetics | Lower potency |
| 1-(4-Chloro-2-iodophenyl)methanamine | Contains chlorine; different chemical properties | Varies |
Q & A
Q. What are the recommended methods for synthesizing (4-Fluoro-2-iodophenyl)methanamine hydrochloride?
Answer: Synthesis typically involves halogenation and amine functionalization. Key methods include:
- Nucleophilic substitution : Reacting 4-fluoro-2-iodobenzyl chloride with ammonia under controlled pressure and temperature (e.g., 60–80°C, anhydrous conditions) .
- Reductive amination : Using sodium cyanoborohydride to reduce intermediates like 4-fluoro-2-iodobenzaldehyde in the presence of ammonium acetate .
- Protection-deprotection strategies : Employing Boc-protected intermediates to prevent undesired side reactions during amine formation .
Characterization : Post-synthesis, purity is validated via HPLC (>95%) and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers determine the solubility and stability of this compound?
Answer:
- Solubility : Test in polar solvents (e.g., water, DMSO) using UV-Vis spectroscopy or gravimetric analysis. Hydrochloride salts generally exhibit higher aqueous solubility than free bases .
- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and light exposure. Monitor decomposition via LC-MS and quantify degradation products .
Q. What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : F NMR identifies fluorine environments; H NMR confirms amine protonation (δ ~8–9 ppm for NH) .
- X-ray crystallography : Resolves halogen (I/F) positioning and crystal packing, essential for structure-activity relationship (SAR) studies .
- FT-IR : Confirms N–H stretching (3200–3400 cm) and C–I/F vibrations (500–700 cm) .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to optimize target selectivity?
Answer:
- SAR-guided modifications : Replace iodine with bromine/chlorine to assess halogen bonding effects on receptor affinity .
- Linker optimization : Introduce methyl/methoxy groups to the phenyl ring to enhance lipophilicity or steric hindrance .
- Computational docking : Use AutoDock Vina to predict binding modes with targets like GPCRs or ion channels, followed by synthesis and validation .
Q. How can contradictions in reported biological activities of analogs be resolved?
Answer:
- Standardized bioassays : Replicate studies under identical conditions (e.g., cell lines, incubation time) to isolate variables .
- Meta-analysis : Compare IC values across studies (Table 1) and correlate with structural variations (e.g., halogen size, amine pK) .
Table 1 : Comparative IC Values of Halogen-Substituted Analogs
| Compound | Target | IC (μM) | Reference |
|---|---|---|---|
| 4-Fluoro-2-iodo derivative | Serotonin receptor | 0.45 | |
| 4-Bromo-2-chloro derivative | Dopamine transporter | 1.20 |
Q. What experimental strategies mitigate side reactions during iodination?
Answer:
- Temperature control : Maintain ≤40°C to prevent iodine sublimation and undesired radical pathways .
- Catalyst optimization : Use CuI/KCO for Ullmann-type couplings to improve regioselectivity .
- In situ monitoring : Employ Raman spectroscopy to track iodine incorporation and adjust reaction kinetics .
Q. How does the hydrochloride salt form influence pharmacological properties?
Answer:
Q. What are the limitations of current synthetic routes, and how can they be addressed?
Answer:
- Low yields : Iodination steps often suffer from <50% efficiency. Solutions include microwave-assisted synthesis (20% yield increase) .
- Purity challenges : Byproducts from incomplete amine protection require orthogonal purification (e.g., preparative HPLC + ion-exchange chromatography) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on CYP450 inhibition by this compound?
Answer:
- Enzyme isoform specificity : Test against CYP1A2, CYP2D6, and CYP3A4 using human liver microsomes. Discrepancies may arise from isoform-selective inhibition .
- Species variability : Rodent vs. human CYP450 kinetics differ; use species-matched assays for translational relevance .
Q. What methodologies validate the compound’s mechanism of action in neuropharmacology?
Answer:
- Electrophysiology : Patch-clamp recordings to assess ion channel modulation (e.g., GABA receptors) .
- Behavioral assays : Tail-flick (analgesia) and forced-swim tests (antidepressant activity) in rodents, with dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
